1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a naphthalene moiety attached to a piperidine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene moiety or the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce piperidine-4-carboxamide derivatives.
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Naphthalene-2-carboxamide: Shares the naphthalene moiety but lacks the piperidine ring.
Piperidine-4-carboxamide: Contains the piperidine ring but lacks the naphthalene moiety.
Naphthalen-1-ylmethylpiperidine: Similar structure but with the naphthalene moiety attached at a different position.
Uniqueness: 1-[(Naphthalen-2-yl)methyl]piperidine-4-carboxamide is unique due to the specific combination of the naphthalene and piperidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N2O/c18-17(20)15-7-9-19(10-8-15)12-13-5-6-14-3-1-2-4-16(14)11-13/h1-6,11,15H,7-10,12H2,(H2,18,20) |
InChI Key |
NGTXYRTYAZAFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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